trans-1-((2-(2-Benzofuranyl)-5-ethyl-5-methyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole
Description
This compound features a 1,2,4-triazole ring linked via a methyl group to a 1,3-dioxane ring substituted at the 2-position with a 2-benzofuranyl group. The 1,3-dioxane ring is further modified with ethyl and methyl groups at the 5-position, adopting a trans configuration. Its molecular formula is C19H23N3O3, with a predicted collision cross-section (CCS) of 175.8 Ų for the [M+H]+ adduct, indicating moderate molecular size and polarity .
Properties
CAS No. |
98532-78-6 |
|---|---|
Molecular Formula |
C18H21N3O3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-[[2-(1-benzofuran-2-yl)-5-ethyl-5-methyl-1,3-dioxan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H21N3O3/c1-3-17(2)10-22-18(23-11-17,9-21-13-19-12-20-21)16-8-14-6-4-5-7-15(14)24-16/h4-8,12-13H,3,9-11H2,1-2H3 |
InChI Key |
QBIZYLGKEYAQGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(OC1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-((2-(2-Benzofuranyl)-5-ethyl-5-methyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the benzofuran and dioxane intermediates. The benzofuran moiety can be synthesized via an acid-catalyzed transacetalisation, Fries-type O → C rearrangement, followed by Michael addition and ring-opening aromatisation . The dioxane ring is then introduced through a series of reactions involving the appropriate aldehydes and ketones under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in substitution reactions, especially at the triazole ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products:
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which trans-1-((2-(2-Benzofuranyl)-5-ethyl-5-methyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, while the triazole ring can form stable complexes with metal ions, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the 1,3-Dioxane Ring
trans-1-((2-(2-Benzofuranyl)-5-methyl-5-propyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole (CID 3062608)
- Structural Difference : Replaces the ethyl group with a propyl substituent.
- Impact: Molecular Formula: C20H25N3O3 (higher molecular weight). CCS Values: Slightly higher CCS for [M+H]+ (175.8 Ų vs. 175.8 Ų in the target compound), suggesting minimal steric impact .
Difenoconazole
- Structural Difference : Contains a dioxolane ring instead of dioxane and a chlorophenyl group.
- Impact: Known as a triazole fungicide, highlighting the importance of the dioxolane/dioxane ring in agrochemical activity. Chlorophenyl groups enhance electrophilicity, which may be absent in the benzofuranyl-containing target compound .
Heterocyclic Core Modifications
3-(Benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole
- Structural Difference : Replaces the dioxane-benzofuranyl system with a benzylsulfanyl group.
- Impact :
- Bioactivity : Sulfur atoms may participate in hydrogen bonding or redox interactions, unlike the oxygen-rich dioxane-benzofuran system.
- Reactivity : Benzylsulfanyl groups are more nucleophilic compared to ether-linked benzofurans .
5-(2H-1,3-Benzodioxol-5-yl)-3-(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Structural Difference : Oxadiazole core instead of triazole and a benzodioxole substituent.
- Benzodioxole vs. benzofuran: The former has two oxygen atoms, increasing polarity but reducing aromatic stability .
Aromatic Group Replacements
4-(Benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazole
- Structural Difference : Replaces the dioxane-benzofuranyl group with a benzodioxole -triazole system.
- Absence of the dioxane ring reduces conformational flexibility compared to the target compound .
2-({[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole
- Structural Difference : Benzimidazole core with pyrazine and furan substituents.
- Impact: Benzimidazole’s aromaticity and basicity differ significantly from triazole, affecting pharmacokinetics.
Structural and Functional Comparison Table
Research Implications and Gaps
- Synthetic Challenges : The trans configuration and steric hindrance from ethyl/methyl groups may complicate synthesis.
- Benzofuranyl groups are associated with anticancer and anti-inflammatory activities in related molecules .
- Computational Predictions : The CCS data suggests utility in mass spectrometry-based metabolomics, but experimental validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
